3-Fluorostyrene

Catalog No.
S749485
CAS No.
350-51-6
M.F
C8H7F
M. Wt
122.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorostyrene

CAS Number

350-51-6

Product Name

3-Fluorostyrene

IUPAC Name

1-ethenyl-3-fluorobenzene

Molecular Formula

C8H7F

Molecular Weight

122.14 g/mol

InChI

InChI=1S/C8H7F/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2

InChI Key

ZJSKEGAHBAHFON-UHFFFAOYSA-N

SMILES

C=CC1=CC(=CC=C1)F

Canonical SMILES

C=CC1=CC(=CC=C1)F

Organic Synthesis

  • Precursor for fluorinated derivatives: 3-Fluorostyrene serves as a crucial starting material for the synthesis of various fluorinated compounds due to the presence of the fluorine atom in its structure. These derivatives find applications in medicinal chemistry, materials science, and other fields [, ].
  • Study of reaction mechanisms: Researchers utilize 3-fluorostyrene in studies investigating the mechanisms of various organic reactions, particularly those involving fluorinated aromatic compounds. Its reactivity profile allows scientists to gain insights into reaction pathways and factors influencing them [].

Material Science

  • Development of functional materials: Scientists explore the potential of 3-fluorostyrene in the development of functional materials with unique properties. This includes studies on its incorporation into polymers or other materials to modify their electrical, optical, or other functionalities [].

Catalysis

  • Catalyst design and testing: 3-fluorostyrene serves as a substrate for testing and evaluating the performance of novel catalysts in various reactions. Its specific reactivity profile allows researchers to assess the efficiency and selectivity of different catalysts [].

3-Fluorostyrene is an organic compound with the molecular formula C₈H₇F and a molecular weight of 122.14 g/mol. It is characterized by a vinyl group (ethenyl) attached to a fluorobenzene ring, specifically at the meta position relative to the vinyl group. This structural arrangement imparts unique chemical properties, making it a valuable compound in various chemical syntheses and applications. 3-Fluorostyrene appears as a colorless liquid at room temperature and is sensitive to light, requiring storage in refrigerated conditions (0-10°C) to maintain stability .

3-Fluorostyrene is a flammable liquid and should be handled with appropriate safety precautions []. It is also irritating to the skin, eyes, and respiratory system []. Here are some specific safety concerns:

  • Flammability: 3-Fluorostyrene has a flash point of 29 °C, indicating a high risk of fire. It should be kept away from heat sources and open flames [].
  • Toxicity: Data on the specific toxicity of 3-Fluorostyrene is limited. However, it is recommended to handle it with gloves, eye protection, and proper ventilation due to its potential for irritation [].
Due to its reactive double bond and the presence of the fluorine atom, which influences its reactivity:

  • Polymerization: The double bond in 3-fluorostyrene allows it to participate in polymerization reactions, forming polystyrene derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can direct electrophilic substitution reactions, affecting the regioselectivity of further functionalization.
  • Mizoroki-Heck Reaction: It can serve as a substrate in palladium-catalyzed coupling reactions, such as the Mizoroki-Heck reaction, where it couples with aryl halides .

Several methods exist for synthesizing 3-fluorostyrene:

  • Direct Fluorination: This method involves the direct introduction of fluorine into styrene using fluorinating agents under controlled conditions.
  • Electrophilic Aromatic Substitution: Styrene can be treated with a fluorinating agent such as N-fluorobenzenesulfonimide to yield 3-fluorostyrene.
  • Rearrangement Reactions: Certain rearrangement reactions involving other fluorinated compounds can also yield 3-fluorostyrene as a product .

3-Fluorostyrene has various applications across different fields:

  • Polymer Production: It is used in the synthesis of fluorinated polymers, which possess unique thermal and chemical resistance properties.
  • Pharmaceuticals: Its derivatives may serve as intermediates in the synthesis of pharmaceutical compounds due to their potential biological activities.
  • Material Science: The compound is utilized in developing advanced materials with specific electronic or optical properties .

Research on interaction studies involving 3-fluorostyrene primarily focuses on its reactivity with various reagents and catalysts. Its interactions in polymerization processes and coupling reactions are well-documented, showcasing its versatility as a building block in organic synthesis. Further studies could elucidate its interactions at the molecular level, particularly concerning biological systems.

3-Fluorostyrene shares similarities with other fluorinated styrenes but possesses distinct characteristics due to its meta-substituted fluorine atom. Here are some comparable compounds:

CompoundMolecular FormulaKey Features
4-FluorostyreneC₈H₇FFluorine at para position; different reactivity pattern
2-FluorostyreneC₈H₇FFluorine at ortho position; steric effects influence reactions
StyreneC₈H₈No fluorine; serves as a baseline for comparison

The unique positioning of the fluorine atom in 3-fluorostyrene affects its electronic properties and reactivity compared to these similar compounds, making it particularly interesting for synthetic applications .

3-Fluorostyrene is an aromatic compound with the molecular formula C₈H₇F and a molecular weight of 122.14 g/mol [1] [2] [3] [4] [5]. The compound exists as a substituted styrene derivative where a fluorine atom is positioned at the meta position of the benzene ring, giving it the Chemical Abstracts Service registry number 350-51-6 [1] [2] [3] [4].

Physical State and Appearance

3-Fluorostyrene presents as a liquid at room temperature (20°C) [6] [7]. The compound exhibits the characteristics of a clear liquid with a colorless to almost colorless appearance [2] [6] [8]. This transparent nature is typical of many aromatic vinyl compounds and indicates the compound's high purity when properly stored and handled.

Thermodynamic Properties

Boiling and Melting Points

The boiling point of 3-Fluorostyrene demonstrates significant pressure dependence, a characteristic feature of organic compounds with moderate volatility. Under reduced pressure conditions of 4 mmHg, the compound boils at 30-31°C [9] [1] [2] [10] [11] [8]. When the pressure is increased to 13 mmHg, the boiling point rises to 41°C [6] [7]. This pressure-temperature relationship follows the typical behavior predicted by the Clausius-Clapeyron equation for phase transitions.

The melting point data for 3-Fluorostyrene is not readily available in the scientific literature [1] [10], suggesting that the compound may exist as a liquid over a wide temperature range under normal atmospheric conditions, or that precise melting point determination presents technical challenges due to the compound's volatility and potential for polymerization.

Density and Specific Gravity

3-Fluorostyrene exhibits a density of 1.025 g/mL at 25°C [1] [2] [13] [11] [8] [3], indicating that the compound is slightly denser than water. This density value reflects the influence of the fluorine substituent on the benzene ring, as fluorine atoms contribute to increased molecular mass while maintaining a relatively compact molecular structure.

The specific gravity of the compound, measured at 20°C relative to water at 20°C, is reported as 1.03 [6] [7]. This value is consistent with the density measurements and confirms that 3-Fluorostyrene is denser than water, an important consideration for handling, storage, and separation procedures.

Optical Properties

Refractive Index

The refractive index of 3-Fluorostyrene at 20°C is reported as 1.517 (n₂₀/D) [1] [6] [13] [7], with some sources citing a value of 1.52 [6] [7]. This optical property is measured using the sodium D-line (589.3 nm) as the reference wavelength. The refractive index value is characteristic of aromatic compounds containing fluorine substituents and provides important information for optical applications and compound identification.

The refractive index measurement serves as a reliable physical constant for quality control and purity assessment of 3-Fluorostyrene samples, as impurities or degradation products typically result in measurable changes to this optical parameter.

Spectroscopic Absorption Characteristics

3-Fluorostyrene exhibits characteristic spectroscopic properties that are influenced by both its aromatic structure and the presence of the fluorine substituent. Spectroscopic studies have shown that the compound absorbs ultraviolet radiation in the region of 250-280 nm [14], which is typical for substituted styrene derivatives where the phenyl chromophore is responsible for UV energy absorption.

The spectroscopic behavior of 3-Fluorostyrene and its positional isomers (ortho, meta, and para) shows subtle differences that can be attributed to the electronic effects of fluorine substitution at different positions on the benzene ring [14]. These spectroscopic characteristics are essential for analytical identification and monitoring of the compound in various applications.

Solubility Profile

3-Fluorostyrene demonstrates characteristic solubility behavior that reflects its chemical structure and intermolecular interactions. The compound is insoluble in water [2] [6] [8] [7], which is expected due to its hydrophobic aromatic structure and the presence of the vinyl group. This hydrophobic character is enhanced by the fluorine substituent, which, despite being electronegative, does not confer sufficient polarity to enable water solubility.

In contrast, 3-Fluorostyrene shows good solubility in various organic solvents, including benzene, methanol, ethanol, and ether [6] [7]. This solubility pattern is typical of aromatic vinyl compounds and makes the substance suitable for use in organic synthesis reactions and polymer chemistry applications where organic solvent systems are employed.

Stability Considerations

Thermal Stability

3-Fluorostyrene exhibits heat sensitivity [6] [7], which is a critical consideration for its handling and storage. Like other styrene derivatives, the compound is susceptible to thermal polymerization, a process that can lead to the formation of unwanted polymeric products. The thermal sensitivity necessitates careful temperature control during storage, handling, and processing operations.

Research on fluorinated styrene polymers has shown that thermal stability can vary significantly depending on the molecular structure and substitution pattern [15] [16]. Studies indicate that fluorinated polystyrene derivatives can exhibit enhanced thermal stability compared to conventional polystyrene, with decomposition temperatures reaching 356-376°C for certain fluorinated variants [15].

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

350-51-6

Wikipedia

3-Fluorostyrene

Dates

Last modified: 08-15-2023

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